molecular formula C15H17NO B2615077 1-Spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one CAS No. 2176573-20-7

1-Spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one

Cat. No.: B2615077
CAS No.: 2176573-20-7
M. Wt: 227.307
InChI Key: LVKKFLXJRRFGOP-UHFFFAOYSA-N
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Description

The compound “1-Spiro[1,3-dihydroindene-2,3’-pyrrolidine]-1’-ylprop-2-en-1-one” is a complex organic molecule that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine] structure .


Synthesis Analysis

The synthesis of such compounds often involves a one-pot multicomponent approach . For instance, Shyamsivappan et al. synthesized similar compounds via a 1,3-dipolar cycloaddition reaction . Another approach involves the [3 + 2]-cycloaddition reaction of azomethine ylides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically multicomponent reactions . For example, the synthesis of phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues involved a 1,3-dipolar cycloaddition reaction .

Future Directions

The future directions in the research of this compound could involve exploring its potential biological activities and therapeutic properties . Additionally, further exploitation of the synthetic methodologies could lead to the development of new compounds with different biological profiles .

Properties

IUPAC Name

1-spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-14(17)16-8-7-15(11-16)9-12-5-3-4-6-13(12)10-15/h2-6H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKKFLXJRRFGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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